methyl N-[(4'-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate
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Overview
Description
Methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate is a complex organic compound that features a biphenyl structure with an amino group and a methylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate typically involves the following steps:
Formation of 4’-aminobiphenyl-4-yl intermediate: This can be achieved through the reduction of 4-nitrobiphenyl using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Coupling with 2-methylalaninate: The 4’-aminobiphenyl-4-yl intermediate is then coupled with 2-methylalaninate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-aminobiphenyl: A simpler analog with similar structural features but lacking the methylalaninate moiety.
N-methylalaninate derivatives: Compounds with similar functional groups but different aromatic backbones.
Uniqueness
Methyl N-[(4’-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate is unique due to its combination of a biphenyl structure with an amino group and a methylalaninate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[[4-(4-aminophenyl)benzoyl]amino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,17(22)23-3)20-16(21)14-6-4-12(5-7-14)13-8-10-15(19)11-9-13/h4-11H,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVQZGKWMJWBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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